Dimethocaine hydrochloride

Description

Dimethocaine hydrochloride, also known as DMC or larocaine, is a synthetic local anesthetic that exhibits stimulant properties similar to cocaine. It was first synthesized in 1930 by Hoffmann-La Roche and gained popularity in the 1930s as a local anesthetic in various medical fields, including dentistry and ophthalmology. Dimethocaine acts primarily by inhibiting the reuptake of dopamine in the brain, leading to increased dopamine levels and resulting in euphoric effects. This mechanism of action is akin to that of cocaine, although dimethocaine is generally considered to be less potent. Users often report effects such as euphoria, increased talkativeness, and heightened energy levels, but these are accompanied by adverse effects including tachycardia, anxiety, and insomnia. The compound is typically found as a white powder and can be administered via various routes, including inhalation and intravenous injection.

Structure

3D Structure of Parent

Propriétés

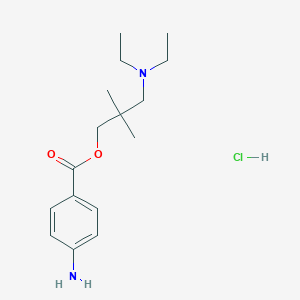

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTWKTDXBNHESE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-15-5 (Parent) |

Source

|

| Record name | Dimethocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70970620 |

Source

|

| Record name | 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-63-9 |

Source

|

| Record name | Dimethocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Maze: A Technical Guide to Dimethocaine Hydrochloride's Interaction with Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (B1670663) hydrochloride, a synthetic analogue of cocaine, has garnered significant attention within the scientific community for its potent inhibition of the dopamine (B1211576) transporter (DAT). This technical guide provides an in-depth analysis of the mechanism of action of dimethocaine on dopamine transporters, presenting a comprehensive overview of its pharmacological profile. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular interactions and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of dimethocaine's intricate relationship with the dopamine transporter.

Introduction

Dimethocaine (3-diethylamino-2,2-dimethylpropyl-4-aminobenzoate hydrochloride) is a local anesthetic with structural similarities to procaine.[1][2][3] However, its pharmacological effects extend beyond local anesthesia, exhibiting psychostimulant properties attributed to its interaction with the dopamine transporter (DAT).[1][4] The DAT is a critical presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[5][6] By inhibiting the DAT, dimethocaine increases extracellular dopamine levels, leading to its stimulant and reinforcing effects.[4] Understanding the precise mechanism of this interaction is paramount for the development of novel therapeutics and for comprehending the abuse potential of this and related compounds.

Quantitative Pharmacological Data

The affinity of dimethocaine for the dopamine transporter and its potency in inhibiting dopamine reuptake have been quantified in several key studies. This data is crucial for comparing its pharmacological profile to that of cocaine and other DAT inhibitors.

| Compound | Binding Affinity (Ki) for DAT (µM) | Dopamine Reuptake Inhibition (IC50) (µM) | Reference |

| Dimethocaine Hydrochloride | 1.4 | 1.2 | [4] |

| Cocaine Hydrochloride | 0.6 | 0.7 | [4] |

Table 1: Comparative in vitro data for dimethocaine hydrochloride and cocaine hydrochloride at the dopamine transporter.[4]

Mechanism of Action at the Dopamine Transporter

Dimethocaine acts as a competitive inhibitor at the dopamine transporter.[7] It binds to the transporter protein, physically obstructing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[4][5] This blockade leads to an accumulation of dopamine in the synapse, thereby potentiating and prolonging dopaminergic signaling.

Figure 1: Mechanism of Dimethocaine Action at the Dopamine Synapse.

Downstream Signaling Pathways

The inhibition of the dopamine transporter by dimethocaine initiates a cascade of intracellular signaling events. While direct studies on dimethocaine's downstream effects are limited, the consequences of DAT inhibition by psychostimulants are well-documented and are presumed to be similar. The sustained elevation of extracellular dopamine leads to overstimulation of postsynaptic dopamine receptors, primarily D1 and D2 receptors. This can trigger alterations in the activity of key signaling molecules such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK), which in turn can modulate gene expression and synaptic plasticity.[8][9][10][11][12][13][14]

Figure 2: Putative Downstream Signaling Pathways of DAT Inhibition.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and synaptosomal dopamine uptake assays.

Radioligand Binding Assay ([3H]WIN 35,428)

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (dimethocaine) for the dopamine transporter. It involves the use of a radiolabeled ligand, such as [3H]WIN 35,428, which is known to bind with high affinity to the DAT.

Detailed Methodology:

-

Membrane Preparation: Striatal tissue, rich in dopamine transporters, is homogenized and centrifuged to isolate a membrane fraction.[15]

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the unlabeled test compound (dimethocaine).[15][16]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[15]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.[15]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

Figure 3: Workflow for [3H]WIN 35,428 Radioligand Binding Assay.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic terminals (synaptosomes).

Detailed Methodology:

-

Synaptosome Preparation: Brain tissue (typically striatum) is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate synaptosomes.[18][19][20][21][22][23]

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (dimethocaine).[18][19]

-

Uptake Initiation: [3H]Dopamine is added to initiate the uptake process.[18][19]

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.[18][19]

-

Quantification: The amount of [3H]Dopamine taken up by the synaptosomes is determined by liquid scintillation counting.[18][19]

-

Data Analysis: The concentration of the test compound that inhibits 50% of dopamine uptake (IC50) is calculated.[18]

Figure 4: Workflow for Synaptosomal [3H]Dopamine Uptake Assay.

Structure-Activity Relationship

The chemical structure of dimethocaine, a p-aminobenzoic acid ester, is a key determinant of its activity at the dopamine transporter. Its structure can be conceptually divided into three key moieties: the lipophilic aromatic ring, the intermediate ester linkage, and the hydrophilic amino group.[2][3][24][25]

Figure 5: Key Structural Features of Dimethocaine for DAT Interaction.

Electrophysiological Effects

While specific electrophysiological studies on dimethocaine are scarce, the effects of cocaine on dopamine neuron firing provide a valuable framework for understanding its likely actions. In vivo electrophysiological recordings have shown that cocaine can decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra (SNc), an effect attributed to the activation of inhibitory autoreceptors following increased synaptic dopamine.[26][27][28][29] However, in awake animals, cocaine has also been observed to increase the firing rate of some dopamine neurons, highlighting the complexity of its effects in a behaving state.[15][27] It is plausible that dimethocaine would elicit similar, though perhaps less potent, changes in dopamine neuron activity.

Conclusion

Dimethocaine hydrochloride is a potent inhibitor of the dopamine transporter, with a binding affinity and reuptake inhibition potency approaching that of cocaine. Its mechanism of action involves competitive blockade of the DAT, leading to increased extracellular dopamine and subsequent activation of downstream signaling pathways. The structure-activity relationship of dimethocaine highlights the importance of its p-aminobenzoic acid ester scaffold for its interaction with the DAT. While further research is needed to fully elucidate its specific effects on neuronal firing and downstream signaling, the information presented in this guide provides a robust foundation for understanding the molecular pharmacology of dimethocaine at the dopamine transporter. This knowledge is critical for the development of novel therapeutic agents targeting the dopaminergic system and for assessing the abuse liability of emerging synthetic drugs.

References

- 1. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. brainkart.com [brainkart.com]

- 4. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PKC in the perspective of dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 14. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 17. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 19. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Differential Impact of Inhibitory G-Protein Signaling Pathways in Ventral Tegmental Area Dopamine Neurons on Behavioral Sensitivity to Cocaine and Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 28. Electrophysiological effects of cocaine in the mesoaccumbens dopamine system: studies in the ventral tegmental area | Journal of Neuroscience [jneurosci.org]

- 29. Diversity of Dopaminergic Neural Circuits in Response to Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Structural Elucidation of Dimethocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine hydrochloride, also known by the trade name Larocaine, is a local anesthetic with stimulant properties that has garnered interest in various scientific disciplines. Its structural similarity to cocaine has made it a compound of interest in forensic science and pharmacology. This technical guide provides a comprehensive overview of the synthesis of Dimethocaine hydrochloride and the analytical techniques employed for its structural elucidation. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis and analytical workflows are presented to serve as a valuable resource for researchers.

Synthesis of Dimethocaine Hydrochloride

The synthesis of Dimethocaine hydrochloride is primarily achieved through the esterification of 4-aminobenzoic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. This can be accomplished via a Fischer esterification reaction, a well-established method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Synthesis Pathway

The overall synthetic route involves a one-step esterification followed by conversion to the hydrochloride salt.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established Fischer esterification procedures for similar compounds[1][2][3][4].

Materials:

-

4-Aminobenzoic acid

-

3-(Diethylamino)-2,2-dimethyl-1-propanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) and 3-(diethylamino)-2,2-dimethyl-1-propanol (1.2 equivalents) in toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue reflux until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by washing with a 10% sodium carbonate solution until the aqueous layer is basic.

-

Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure to yield crude Dimethocaine free base.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Salt Formation: Dissolve the purified Dimethocaine free base in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Isolation: Collect the precipitated Dimethocaine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Structural Elucidation

The structure of the synthesized Dimethocaine hydrochloride is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

The following workflow outlines the process of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

Table 1: ¹H NMR Data for Dimethocaine Hydrochloride (in DMSO-d₆) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.64 | d | 2H | Aromatic (ortho to -COO) |

| 6.56 | d | 2H | Aromatic (ortho to -NH₂) |

| 5.96 | s | 2H | -NH₂ |

| 3.88 | s | 2H | -OCH₂- |

| 2.47 | q | 4H | -N(CH₂CH₃)₂ |

| 2.28 | s | 2H | -C(CH₃)₂CH₂N- |

| 0.91 | t | 6H | -N(CH₂CH₃)₂ |

| 0.89 | s | 6H | -C(CH₃)₂- |

Table 2: ¹³C NMR Data for Dimethocaine Hydrochloride (in DMSO-d₆) [5]

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O (Ester) |

| 153.5 | Aromatic C-NH₂ |

| 130.9 | Aromatic CH (ortho to -COO) |

| 116.0 | Aromatic C-COO |

| 112.7 | Aromatic CH (ortho to -NH₂) |

| 69.5 | -OCH₂- |

| 61.1 | -C(CH₃)₂CH₂N- |

| 48.6 | -N(CH₂CH₃)₂ |

| 36.1 | -C(CH₃)₂- |

| 23.0 | -C(CH₃)₂ |

| 12.1 | -N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key IR Absorption Bands for Dimethocaine Hydrochloride [5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (aromatic amine) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (ester) |

| 1605 | Strong | C=C stretch (aromatic) |

| 1275 | Strong | C-O stretch (ester) |

| 1170 | Strong | C-N stretch (aromatic amine) |

| 845 | Strong | p-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique used for this purpose.

Table 4: Major Fragments in the EI Mass Spectrum of Dimethocaine [5]

| m/z | Proposed Fragment |

| 278 | [M]⁺ (Molecular Ion) |

| 120 | [H₂NC₆H₄CO]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ |

| 65 | [C₅H₅]⁺ |

| 58 | [C₃H₈N]⁺ |

Conclusion

This technical guide has detailed the synthesis of Dimethocaine hydrochloride via Fischer esterification and outlined the key analytical techniques for its comprehensive structural elucidation. The provided experimental protocol, along with the tabulated spectroscopic data, offers a solid foundation for researchers and professionals working with this compound. The application of NMR, IR, and MS allows for unambiguous confirmation of the molecular structure of Dimethocaine hydrochloride.

References

The Rise and Fall of a Cocaine Analogue: A Technical History of Dimethocaine as a Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine, also known under the trade name Larocaine, emerged in the early 20th century as a synthetic alternative to cocaine for local anesthesia. Its structural similarity to cocaine, and by extension to the later synthesized procaine, placed it within a critical period of anesthetic development. This technical guide delves into the historical context of Dimethocaine's use in research, presenting available quantitative data on its activity, detailing historical experimental protocols, and visualizing its mechanism of action. While its clinical use was short-lived due to its psychoactive properties and potential for abuse, the study of Dimethocaine provides valuable insights into the structure-activity relationships of local anesthetics and the ongoing quest for safer and more effective pain management agents.

Historical Development and Decline

Dimethocaine was first synthesized in 1930 by the Hoffmann-La Roche company.[1] It was subsequently marketed as Larocaine and gained a degree of popularity in the 1930s as a local anesthetic, particularly in the fields of dentistry, ophthalmology, and otolaryngology.[1][2] The impetus for the development of synthetic local anesthetics like Dimethocaine stemmed from the desire to replicate the anesthetic properties of cocaine without its significant side effects, including toxicity and addictiveness.[3]

However, by the 1940s, Dimethocaine was withdrawn from the market.[1][2] The very properties that made it an effective anesthetic—its ability to block nerve conduction—were intrinsically linked to its psychoactive effects, which mimicked those of cocaine, leading to a risk of addiction.[1][2] In modern times, Dimethocaine has resurfaced as a recreational drug, often marketed as a "legal" substitute for cocaine.[1]

Comparative Pharmacological Data

Quantitative data on the local anesthetic potency of Dimethocaine is scarce in contemporary scientific literature, largely due to its early withdrawal from clinical use. However, research into its psychoactive effects has yielded data on its interaction with the dopamine (B1211576) transporter (DAT), a key target shared with cocaine. This data provides a basis for comparing its potency in this context.

| Compound | Parameter | Value | Species/System | Reference |

| Dimethocaine | IC50 (DAT Inhibition) | 1.2 µM | Rat striatal synaptosomes | [4] |

| Ki (DAT Binding) | 1.4 µM | Rhesus monkey brain tissue | [1] | |

| LD50 (subcutaneous) | 380 mg/kg | Mouse | [1] | |

| LD50 (intravenous) | 40 mg/kg | Mouse | [1] | |

| Cocaine | IC50 (DAT Inhibition) | 0.7 µM | Rat striatal synaptosomes | [4] |

| Ki (DAT Binding) | 0.6 µM | Rhesus monkey brain tissue | [1] | |

| Procaine | Dopamine Uptake Inhibition | Partial inhibition at 100 µM | Rat striatal synaptosomes | [4] |

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetics, including Dimethocaine, is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the propagation of action potentials, thereby blocking the transmission of nerve impulses perceived as pain.

The process can be summarized in the following steps:

-

Diffusion and Penetration: The un-ionized, lipid-soluble form of the local anesthetic molecule diffuses across the nerve cell membrane into the axoplasm.

-

Re-equilibration: Once inside the slightly more acidic axoplasm, an equilibrium is re-established, with a portion of the molecules becoming ionized (protonated).

-

Channel Binding: The ionized form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.

-

Channel Blockade: This binding stabilizes the sodium channel in an inactive state, preventing the influx of sodium ions that is necessary for membrane depolarization.

-

Conduction Blockade: The prevention of depolarization halts the propagation of the action potential along the nerve fiber.

This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as the local anesthetic has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during high-frequency nerve stimulation.

Historical Experimental Protocols for Assessing Local Anesthetic Activity

Rabbit Cornea Test (Surface Anesthesia)

This test assesses the efficacy of a topical anesthetic.

-

Animal Model: Albino rabbits.

-

Procedure:

-

The rabbit is gently restrained.

-

The cornea of one eye is lightly touched with a fine, non-injurious object (e.g., a horsehair or a piece of cotton) to elicit a blink reflex, establishing a baseline.

-

A solution of the test anesthetic (e.g., Dimethocaine hydrochloride) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

At regular intervals (e.g., every 5 minutes), the cornea is stimulated as in the baseline measurement.

-

The onset of anesthesia is recorded as the time when the blink reflex is abolished.

-

The duration of anesthesia is the time from the onset until the return of the blink reflex.

-

-

Data Collected: Onset of action (minutes), duration of action (minutes).

Guinea Pig Intradermal Wheal Assay (Infiltration Anesthesia)

This method evaluates the effectiveness of an anesthetic when injected into the skin.

-

Animal Model: Guinea pigs.

-

Procedure:

-

The hair on the back of the guinea pig is clipped.

-

A small volume (e.g., 0.1-0.25 mL) of the anesthetic solution is injected intradermally, raising a small wheal.

-

At set intervals, the center of the wheal is stimulated with a sharp object (e.g., a pin or needle), and the animal's reaction (flinching or crying out) is observed.

-

The absence of a reaction indicates successful anesthesia.

-

-

Data Collected: Onset of anesthesia, duration of anesthesia, and potency (determined by the lowest concentration that produces a block).

Rat Sciatic Nerve Block (Conduction Anesthesia)

This model assesses the ability of an anesthetic to block conduction in a major nerve trunk.

-

Animal Model: Rats.

-

Procedure:

-

The rat is anesthetized.

-

The sciatic nerve in the thigh is surgically exposed or located via anatomical landmarks.

-

The anesthetic solution is injected in close proximity to the nerve.

-

The degree of motor and sensory block is assessed at regular intervals after the animal recovers from general anesthesia.

-

Motor block can be evaluated by observing for limb paralysis or by testing the animal's ability to grip or bear weight.

-

Sensory block is assessed by applying a noxious stimulus (e.g., a pinch or heat) to the paw and observing for a withdrawal reflex.

-

-

Data Collected: Onset, duration, and extent of motor and sensory blockade.

Conclusion

Dimethocaine represents a fascinating chapter in the history of local anesthesia. Developed as a promising synthetic alternative to cocaine, its clinical utility was ultimately overshadowed by its inherent psychoactive and addictive properties. The historical experimental models used to assess its efficacy laid the groundwork for modern preclinical anesthetic research. While detailed quantitative data on its local anesthetic effects are limited, the available information on its interaction with the dopamine transporter underscores the close relationship between its anesthetic and psychoactive mechanisms. For contemporary researchers, the story of Dimethocaine serves as a crucial reminder of the complex interplay between desired therapeutic effects and off-target activities in drug development, particularly within the realm of neuropharmacology.

References

- 1. Local anesthetics: hydrophilic and hydrophobic pathways for the drug- receptor reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Neurochemical Analysis of Dimethocaine Hydrochloride and Cocaine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (B1670663) hydrochloride, also known as larocaine, is a local anesthetic with stimulant properties that has gained attention as a legal substitute for cocaine in some regions.[1] Structurally, it is a p-aminobenzoic acid ester, distinguishing it from the tropane (B1204802) alkaloid structure of cocaine.[1] Both compounds exert their primary psychoactive effects by modulating monoamine neurotransmitter systems in the central nervous system. This technical guide provides a detailed comparative analysis of the neurochemical profiles of dimethocaine hydrochloride and cocaine, with a focus on their interactions with the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action

Both cocaine and dimethocaine function as monoamine reuptake inhibitors.[2][3] They bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), blocking the reabsorption of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.[3][4] This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling. The reinforcing and stimulant effects of both substances are primarily attributed to their potent inhibition of the dopamine transporter in the brain's reward pathways.[5][6]

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of dimethocaine hydrochloride and cocaine at the three major monoamine transporters.

Table 1: Binding Affinities (Ki) at Monoamine Transporters (in µM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Dimethocaine HCl | 1.4[2] | Data not available | Data not available |

| Cocaine | 0.23 - 0.6[2][4] | ~0.48[4] | ~0.74[4] |

Table 2: Inhibitory Concentrations (IC50) for Monoamine Uptake (in µM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Dimethocaine HCl | 1.2[2][7][8] | Data not available | Data not available |

| Cocaine | 0.7[2][7][8] | ~0.67[9] | ~0.68[9] |

Note: The Ki and IC50 values for cocaine can vary between studies due to different experimental conditions and methodologies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by these compounds and a typical experimental workflow for their characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, or serotonin transporters.

a. Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligand specific for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

Test compound (Dimethocaine HCl or Cocaine) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Unlabeled competing ligand for determination of non-specific binding (e.g., GBR 12909 for DAT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

b. Procedure:

-

Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound at varying concentrations, buffer alone (for total binding), or a high concentration of the unlabeled competing ligand (for non-specific binding).

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes a general procedure for measuring extracellular dopamine levels in the rat striatum following administration of a test compound.

a. Materials:

-

Male Wistar or Sprague-Dawley rats (250-350g).

-

Stereotaxic apparatus.

-

Anesthesia (e.g., isoflurane).

-

Microdialysis probes (e.g., CMA 12).

-

Guide cannulae.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (Dimethocaine HCl or Cocaine).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

b. Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe by reverse dialysis).

-

Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period.

-

HPLC-ECD Analysis: Inject the collected dialysate samples into the HPLC-ECD system to separate and quantify the dopamine concentration.

-

Data Analysis: Calculate the basal dopamine concentration from the baseline samples. Express the post-administration dopamine levels as a percentage of the baseline to normalize the data.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section and stain the brain tissue to verify the correct placement of the microdialysis probe.

Conclusion

Dimethocaine hydrochloride and cocaine share a primary neurochemical mechanism as dopamine reuptake inhibitors, which underlies their stimulant and reinforcing properties. However, quantitative data reveals that dimethocaine is less potent at the dopamine transporter compared to cocaine. Cocaine exhibits a broader spectrum of activity, inhibiting the norepinephrine and serotonin transporters with similar potency to its action on the dopamine transporter. The lack of comprehensive quantitative data for dimethocaine's interaction with the norepinephrine and serotonin transporters highlights a significant gap in the understanding of its full neurochemical profile. Further research is warranted to fully elucidate the comparative pharmacology of these two compounds, which will be crucial for informing public health and regulatory decisions regarding dimethocaine. The detailed experimental protocols provided in this guide offer a framework for conducting such essential research.

References

- 1. Dimethocaine - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]

- 7. Dimethocaine hydrochloride - 553-63-9 | VulcanChem [vulcanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Potencies of Cocaine Methiodide on Major Cocaine Targets in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Dimethocaine Hydrochloride to the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (B1670663) (DMC), also known as larocaine, is a synthetic local anesthetic with psychoactive effects that mimic those of cocaine.[1] Its stimulant properties are primarily attributed to its interaction with the dopamine (B1211576) transporter (DAT), a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft.[2][3] By inhibiting DAT, dimethocaine increases extracellular dopamine levels, leading to its characteristic stimulant effects.[1][3] This guide provides a comprehensive overview of the in vitro binding affinity of dimethocaine hydrochloride to DAT, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Quantitative Binding Affinity Data

The binding affinity of dimethocaine for the dopamine transporter has been quantified in vitro, with studies directly comparing its potency to that of cocaine. The key metrics used to express binding affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.

| Compound | Radioligand | Assay Type | Ki (µM) | IC50 (µM) |

| Dimethocaine | [3H]CFT | Binding Assay | 1.4 | - |

| Dimethocaine | [3H]Dopamine | Uptake Assay | - | 1.2 |

| Cocaine | [3H]CFT | Binding Assay | 0.6 | - |

| Cocaine | [3H]Dopamine | Uptake Assay | - | 0.7 |

Data sourced from a study determining the effects of selected local anesthetics on dopamine transporter activity.[4]

Experimental Protocols

The determination of the in vitro binding affinity of dimethocaine for DAT is typically achieved through competitive radioligand binding assays.[2][5] This method measures the ability of a test compound (dimethocaine) to displace a known radiolabeled ligand that has a high affinity for DAT.

Key Components and Steps:

-

Biological Preparation:

-

Source of DAT: The assays utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically modified to stably express the human dopamine transporter (hDAT).[2] Alternatively, membrane preparations from brain regions rich in DAT, such as the striatum, can be used.[5]

-

Membrane Preparation: If using cell lines or tissue, the cell membranes containing the dopamine transporters are isolated through a process of homogenization and centrifugation.[2][6]

-

-

Radioligand:

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[2][6]

-

Each well contains:

-

A fixed concentration of the membrane preparation expressing DAT.

-

A fixed concentration of the radioligand (e.g., [3H]CFT).

-

Varying concentrations of the unlabeled test compound (dimethocaine hydrochloride).

-

-

Incubation: The plates are incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[6][7]

-

-

Separation of Bound and Unbound Radioligand:

-

Following incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand in the solution.[6]

-

The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioligand.[6]

-

-

Quantification:

-

The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[6]

-

-

Data Analysis:

-

The data is analyzed to determine the concentration of dimethocaine that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for DAT.[6]

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro competitive binding assay to determine the affinity of a compound for the dopamine transporter.

Caption: Workflow of an in vitro competitive binding assay for DAT.

This technical guide provides a focused overview of the in vitro binding affinity of dimethocaine hydrochloride to the dopamine transporter. The presented data and protocols are essential for researchers and professionals involved in the study of psychoactive compounds and the development of novel therapeutics targeting monoamine transporters.

References

- 1. Dimethocaine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Pharmacological Profile of Dimethocaine: A Cocaine Analogue Under the Microscope

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimethocaine (B1670663) (DMC), also known as larocaine, is a synthetic derivative of procaine (B135) and a structural analogue of cocaine.[1][2] Originally developed as a local anesthetic, its potent stimulant effects on the central nervous system, mediated primarily through the inhibition of the dopamine (B1211576) transporter (DAT), have led to its emergence as a recreational drug and a compound of significant interest in pharmacological research.[1][3][4] This technical guide provides an in-depth analysis of the pharmacological properties of dimethocaine, with a direct comparison to its notorious counterpart, cocaine. We will delve into its pharmacodynamics and pharmacokinetics, present key quantitative data in a comparative format, and outline detailed experimental protocols for its evaluation.

Pharmacodynamics: A Tale of Two Transporters

The primary mechanism of action for both dimethocaine and cocaine is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations, particularly in reward-related brain regions like the nucleus accumbens.[1][2][3] This action is the principal driver of their stimulant and reinforcing effects.[1][2] Additionally, as local anesthetics, both compounds exhibit activity as sodium channel blockers, contributing to their anesthetic properties and potential cardiotoxicity.[2][5]

Dopamine Transporter (DAT) Inhibition

In vitro studies have consistently demonstrated that dimethocaine is a potent inhibitor of dopamine uptake, with a potency that is comparable to or slightly less than that of cocaine.[1][6][7] While the affinity of dimethocaine for the dopamine transporter is generally reported to be lower than that of cocaine, its efficacy in inhibiting dopamine reuptake is remarkably similar.[1][2] This suggests that a higher concentration of dimethocaine may be required to achieve the same level of DAT occupancy as cocaine, but once bound, it is nearly as effective at blocking dopamine transport.[1][2]

Sodium Channel Blockade

Both dimethocaine and cocaine function as local anesthetics by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neurons.[8][9] This action is responsible for the numbing sensation associated with their local application. The cardiotoxicity of cocaine is, in part, attributed to its sodium channel blocking effects on cardiac myocytes.[2][10] While there are reports of cocaine's affinity for sodium channels, specific quantitative data for dimethocaine's sodium channel blocking activity is less readily available, though it is presumed to contribute to its overall pharmacological profile and potential toxicity.[5][11]

Quantitative Pharmacological Data

To facilitate a direct comparison of the pharmacological properties of dimethocaine and cocaine, the following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Dopamine Transporter (DAT) Activity

| Compound | Assay | Preparation | K_i (μM) | IC_50 (μM) | Reference(s) |

| Dimethocaine | [³H]CFT Binding | Rat Striatum | 1.4 | - | [6] |

| [³H]Dopamine Uptake | Rat Striatum | - | 1.2 | [6] | |

| Cocaine | [³H]CFT Binding | Rat Striatum | 0.6 | - | [6] |

| [³H]Dopamine Uptake | Rat Striatum | - | 0.7 | [6] | |

| Resting hH1 Na+ Channels | HEK 293t cells | - | 235 | [11] | |

| Inactivated hH1 Na+ Channels | HEK 293t cells | - | 10 | [11] | |

| Open hNa_v1.5 Channels (K_D) | Xenopus oocytes | - | 122 | [2] | |

| Inactivated hNa_v1.5 Channels (K_D) | Xenopus oocytes | - | 3.4 | [2][12] |

Table 2: In Vivo Dopaminergic and Behavioral Effects

| Compound | Species | Model | Endpoint | Dose/Concentration | Effect | Reference(s) |

| Dimethocaine | Rat | In Vivo Microdialysis (Striatum) | Dopamine Efflux | 1 mM | ~12-fold increase | [6][7] |

| Mouse | Locomotor Activity | Increased Locomotion | 10-40 mg/kg (IP) | Significant increase | [13] | |

| Mouse | Conditioned Place Preference | Time in Drug-Paired Side | 10-40 mg/kg (IP) | Significant increase | [13] | |

| Rat | Drug Discrimination | Substitution for Cocaine | - | Full substitution | [14][15] | |

| Cocaine | Rat | In Vivo Microdialysis (Striatum) | Dopamine Efflux | 0.1 mM | ~12-fold increase | [6][7] |

| Rat | Drug Discrimination | Training Dose | 10 mg/kg | - | [14][15] |

Pharmacokinetics and Metabolism

Dimethocaine is typically administered intravenously or nasally, as oral ingestion leads to rapid hydrolysis.[1] Its effects are reported to have a rapid onset, with peak effects occurring within 10 to 20 minutes and lasting for about an hour.[1][2]

The metabolism of dimethocaine has been studied in rats and involves several key pathways. The primary Phase I reactions include ester hydrolysis, de-ethylation, and hydroxylation of the aromatic ring.[8][16] Phase II reactions mainly involve N-acetylation and glucuronidation.[1] The N-acetylation is primarily catalyzed by the N-acetyltransferase 2 (NAT2) isozyme, while various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4) are involved in the initial metabolic steps.[3][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of dimethocaine and other cocaine analogues.

Dopamine Transporter (DAT) Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (K_i) of a test compound for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

Radioligand (e.g., [³H]WIN 35,428 or [³H]CFT)

-

Test compound (Dimethocaine) and a reference compound (Cocaine)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding agent (e.g., 10 µM benztropine)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes containing the DAT. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound. Include tubes with only buffer and radioligand (total binding) and tubes with buffer, radioligand, and a high concentration of a non-specific binding agent (non-specific binding).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC_50 value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Dopamine Uptake Assay

Objective: To measure the potency (IC_50) of a test compound to inhibit the uptake of dopamine into synaptosomes.

Materials:

-

Rat striatal synaptosomes

-

[³H]Dopamine

-

Test compound (Dimethocaine) and a reference compound (Cocaine)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or reference compound in uptake buffer.

-

Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC_50 value by plotting the percentage of inhibition of dopamine uptake against the log concentration of the test compound.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of a test compound on extracellular dopamine levels in a specific brain region of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound (Dimethocaine)

Procedure:

-

Surgery: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[1] After a stabilization period, collect several baseline dialysate samples.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine levels in each sample as a percentage of the average baseline concentration and plot the results over time.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Cocaine binds to a common site on open and inactivated human heart (Nav1.5) sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethocaine - Wikipedia [en.wikipedia.org]

- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 7. Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medistudygo.com [medistudygo.com]

- 10. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differences in steady-state inactivation between Na channel isoforms affect local anesthetic binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cocaine binds to a common site on open and inactivated human heart (Na(v)1.5) sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Interactions of cocaine and cocaine congeners with sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]

- 17. go.drugbank.com [go.drugbank.com]

Initial Toxicity Screening of Dimethocaine Hydrochloride in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine hydrochloride, a synthetic derivative of cocaine, has emerged as a substance of interest due to its stimulant properties and potential for abuse. As with any novel psychoactive substance, a thorough evaluation of its toxicological profile is imperative. This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of Dimethocaine hydrochloride. While specific cytotoxicity data for Dimethocaine hydrochloride is not extensively available in public literature, this guide draws upon established protocols for analogous compounds, such as cocaine, to offer a robust framework for researchers. The focus is on providing detailed experimental protocols for common cytotoxicity assays, guidance on data presentation, and visualization of key experimental workflows and potential signaling pathways involved in the cellular response to dopamine (B1211576) reuptake inhibitors.

Introduction

Dimethocaine (DMC), also known as larocaine, acts as a dopamine reuptake inhibitor, a mechanism it shares with cocaine, leading to similar stimulant effects.[1][2] Its increasing prevalence necessitates a clear understanding of its potential cytotoxic effects. In vitro cell culture models provide a crucial first step in toxicological assessment, offering a rapid and cost-effective means to evaluate a compound's impact on cellular viability and function.[3][4] This guide outlines the essential assays and methodologies for an initial toxicity screening of Dimethocaine hydrochloride.

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic potential of Dimethocaine hydrochloride. The following are standard and well-validated in vitro cytotoxicity assays.

Cell Culture

The choice of cell line is critical and should be relevant to the anticipated target organs of toxicity. For a compound like Dimethocaine, neuronal and hepatic cell lines are of particular interest.

-

Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma). These cells are widely used in neurotoxicity studies.[5][6]

-

Hepatic Cell Lines: HepG2 (human hepatoma). Given that the liver is a primary site of drug metabolism, assessing hepatotoxicity is crucial.[7][8]

Cells should be cultured in their recommended media and conditions (e.g., temperature, CO2 concentration) and passaged regularly to maintain logarithmic growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[9][10]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of Dimethocaine hydrochloride (e.g., from 0.1 µM to 1000 µM) for specific time points (e.g., 24, 48, and 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.[11]

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[5]

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for Dimethocaine Hydrochloride

| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |

| SH-SY5Y | MTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| LDH | 24 | Data to be determined | |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HepG2 | MTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| LDH | 24 | Data to be determined | |

| 48 | Data to be determined | ||

| 72 | Data to be determined |

Note: This table is a template. The actual IC50 values would need to be determined experimentally.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Mechanism of dopamine reuptake inhibition by Dimethocaine.

Conclusion

This technical guide provides a foundational framework for conducting the initial in vitro toxicity screening of Dimethocaine hydrochloride. By employing a panel of relevant cell lines and utilizing well-established cytotoxicity assays such as the MTT and LDH assays, researchers can obtain crucial preliminary data on the potential cytotoxic effects of this compound. The provided experimental protocols, data presentation templates, and visualizations of workflows and potential mechanisms of action are intended to guide the design and execution of these essential toxicological studies. Further investigations into specific mechanisms of cell death (e.g., apoptosis, necrosis) and organ-specific toxicity will be necessary to build a comprehensive safety profile for Dimethocaine hydrochloride.

References

- 1. Dimethocaine - Wikipedia [en.wikipedia.org]

- 2. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]

- 3. researchgate.net [researchgate.net]

- 4. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of biochemical and cytotoxic markers in cocaine treated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

A Technical Review of the Psychoactive Effects of Dimethocaine Hydrochloride in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dimethocaine (B1670663) (DMC), also known as larocaine, is a synthetic local anesthetic and a structural analog of cocaine. It has gained attention as a "new psychoactive substance" (NPS) due to its stimulant and reinforcing effects, which mimic those of cocaine.[1][2] This technical guide provides an in-depth review of the psychoactive profile of Dimethocaine hydrochloride as characterized in preclinical animal models. The findings consistently demonstrate that Dimethocaine produces a spectrum of cocaine-like behavioral effects, including increased locomotor activity, conditioned place preference, and full substitution in drug discrimination paradigms. These effects are primarily attributed to its action as a dopamine (B1211576) reuptake inhibitor. This document summarizes key quantitative data, details the experimental protocols used in these assessments, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Dopamine Transporter Inhibition

The primary pharmacological target of Dimethocaine, similar to cocaine, is the dopamine transporter (DAT).[1][3][4] In a normal dopaminergic synapse, dopamine is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then cleared from the synaptic cleft via reuptake by the DAT on the presynaptic neuron.[5]

Dimethocaine binds to the DAT and inhibits this reuptake process.[1] This action leads to an accumulation of extracellular dopamine in the synaptic cleft, particularly within the brain's reward pathways, such as the nucleus accumbens.[5] The resulting enhanced and prolonged stimulation of postsynaptic dopamine receptors is the neurochemical basis for Dimethocaine's reinforcing, stimulant, and abuse-related behavioral effects.[3][6] Studies in squirrel monkeys have further shown that the cocaine-like discriminative stimulus effects of Dimethocaine are fully blocked by a dopamine D1 receptor antagonist, confirming the critical role of the dopamine system in its psychoactive profile.[7]

Caption: Dopaminergic synapse showing Dimethocaine blocking the DAT.

Psychoactive Effects in Animal Models

The cocaine-like properties of Dimethocaine have been evaluated across several standard behavioral paradigms in animal models.

Locomotor Activity

An increase in spontaneous locomotor activity is a hallmark of psychostimulant drugs.[8] Studies in mice show that Dimethocaine produces a significant, dose-dependent increase in locomotor activity, an effect not observed with the structurally related but non-psychoactive local anesthetic, procaine.[6][9]

Table 1: Effects of Dimethocaine on Locomotor Activity

| Animal Model | Route of Administration | Dose Range (mg/kg) | Outcome |

| Mice | Intraperitoneal (IP) | 10 - 40 | Significant increase in locomotor activity.[6][9] |

-

Apparatus: A square arena (e.g., 40x40 cm) equipped with a grid of infrared beams to automatically track the animal's movement.[10]

-

Habituation: The animal is typically placed in the arena for a set period (e.g., 30 minutes) on a day prior to testing to acclimate to the novel environment.

-

Procedure: On the test day, animals are administered Dimethocaine hydrochloride or a vehicle control (e.g., saline) via the specified route (e.g., IP injection).[10]

-

Data Collection: Immediately following injection, the animal is placed in the center of the open field, and its activity (e.g., total distance traveled, horizontal movements, vertical movements/rearing) is recorded for a defined period (e.g., 30-60 minutes).[8][10]

Caption: Workflow for assessing Dimethocaine-induced locomotor activity.

Reinforcing Effects: Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding or reinforcing properties of a drug.[11][12] Dimethocaine has been shown to induce a significant conditioned place preference in mice, indicating that the animals associate the drug-paired environment with a rewarding experience.[6][9] This reinforcing effect further supports its abuse potential.

Table 2: Reinforcing Effects of Dimethocaine in CPP

| Animal Model | Route of Administration | Dose Range (mg/kg) | Outcome |

| Mice | Intraperitoneal (IP) | 10 - 40 | Significant increase in time spent on the drug-paired side.[6][9] |

-

Apparatus: A multi-compartment chamber where at least two compartments are made distinct by differing visual (e.g., wall color/pattern) and tactile (e.g., floor texture) cues.[13][14]

-

Phase 1: Pre-Test (Baseline Preference): The animal is placed in a neutral central area and allowed to freely explore all compartments for a set time (e.g., 15 minutes). The time spent in each distinct compartment is recorded to establish any initial bias.[14][15]

-

Phase 2: Conditioning (4-8 days): On alternating days, the animal receives an injection of Dimethocaine and is immediately confined to one compartment. On the other days, it receives a vehicle injection and is confined to the opposite compartment.[13][14] The drug-compartment pairing is counterbalanced across subjects.

-

Phase 3: Post-Test (Expression): The day after the final conditioning session, the animal is again placed in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[15] A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a rewarding effect.[12]

Caption: The three-phase workflow of a Conditioned Place Preference study.

Subjective Effects: Drug Discrimination

Drug discrimination assays assess the interoceptive (subjective) effects of a compound. Animals are trained to recognize the internal state produced by a specific drug and report it through an operant response.[16] Studies in both rats and squirrel monkeys have demonstrated that Dimethocaine fully and dose-dependently substitutes for cocaine, indicating that it produces highly similar subjective effects.[7][16][17]

Table 3: Cocaine-like Subjective Effects of Dimethocaine

| Animal Model | Training Drug (Dose) | Test Drug | Dose Range (mg/kg) | Outcome |

| Sprague-Dawley Rats | Cocaine (10 mg/kg) | Dimethocaine | Not specified | Full, dose-dependent substitution.[16][17] |

| Squirrel Monkeys | Cocaine (0.3 mg/kg) | Dimethocaine | 0.1 - 3.0 | Full, dose-dependent substitution.[7] |

-

Apparatus: A standard two-lever operant conditioning chamber where lever presses can be rewarded (e.g., with a food pellet).[16]

-

Training: Animals are trained to press one lever (the "drug lever") to receive a reward after being administered the training drug (e.g., 10 mg/kg cocaine). On alternate sessions, they are trained to press the other lever (the "vehicle lever") after receiving a vehicle injection (e.g., saline).[16][18] Training continues until a high level of accuracy is achieved.

-

Testing: Once trained, a test session is conducted where the animal is administered a specific dose of the test drug (Dimethocaine). The animal is then placed in the chamber, and the percentage of responses made on the drug-appropriate lever is recorded.

-

Result: Full substitution is defined as a high percentage (typically >80%) of responses on the drug lever, indicating the test drug produces subjective effects indistinguishable from the training drug.[7]

Caption: Workflow for training and testing in a drug discrimination study.

Anxiogenic Effects

In addition to its stimulant and reinforcing properties, Dimethocaine has also been evaluated for its effects on anxiety-like behavior using the elevated plus-maze test in mice.

Table 4: Anxiogenic Effects of Dimethocaine

| Animal Model | Route of Administration | Dose Range (mg/kg) | Outcome |

| Mice | Intraperitoneal (IP) | 10 - 40 | Reduced number of entries and time spent on the open arms of the maze.[6][9] |

This finding suggests that, similar to cocaine, Dimethocaine can produce anxiogenic (anxiety-producing) effects.[6][9]

Conclusion and Implications

The evidence from preclinical animal models provides a clear and consistent profile of Dimethocaine hydrochloride as a potent, cocaine-like psychostimulant. Its ability to increase locomotor activity, produce rewarding effects in the CPP paradigm, and fully substitute for the subjective cue of cocaine demonstrates a significant potential for abuse. These behavioral outcomes are strongly supported by its primary mechanism of action: the inhibition of the dopamine transporter.

For researchers and drug development professionals, this profile underscores the importance of DAT affinity as a key predictor of abuse liability. The data presented here highlight the effectiveness of standard animal models in characterizing the psychoactive effects of new synthetic drugs and confirm that Dimethocaine's abuse potential is comparable to that of cocaine, warranting public health concern and regulatory scrutiny.

References

- 1. Dimethocaine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jneurosci.org [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Discriminative stimulus effects of esteratic local anesthetics in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Stimulant activities of dimethocaine in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]

- 11. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]